molecular formula C13H21N B14145945 1,2,3,4,5,6,7,8,9,10-Decahydro-5,9-methanobenzo[8]annulen-11-amine CAS No. 46259-19-2

1,2,3,4,5,6,7,8,9,10-Decahydro-5,9-methanobenzo[8]annulen-11-amine

Cat. No.: B14145945
CAS No.: 46259-19-2
M. Wt: 191.31 g/mol
InChI Key: RNIDTNZHNRWZFL-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8,9,10-Decahydro-5,9-methanobenzo8annulen-11-amine is a complex organic compound with a unique structure It is characterized by a decahydrobenzoannulene core with an amine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6,7,8,9,10-Decahydro-5,9-methanobenzo8annulen-11-amine typically involves multiple steps. One common method includes the hydrogenation of a precursor compound under high pressure and temperature conditions. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,7,8,9,10-Decahydro-5,9-methanobenzo8annulen-11-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,2,3,4,5,6,7,8,9,10-Decahydro-5,9-methanobenzo8annulen-11-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8,9,10-Decahydro-5,9-methanobenzo8annulen-11-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5,6,7,8,9,10-Decahydro-5,9-methanobenzo8annulen-11-amine is unique due to its specific structural features and the presence of the amine group

Properties

CAS No.

46259-19-2

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

tricyclo[7.3.1.02,7]tridec-2(7)-en-13-amine

InChI

InChI=1S/C13H21N/c14-13-10-5-3-7-12(13)11-6-2-1-4-9(11)8-10/h10,12-13H,1-8,14H2

InChI Key

RNIDTNZHNRWZFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CC3CCCC2C3N

Origin of Product

United States

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